4-Pyrrolidin-1-yl-pentanoic acid

概要

説明

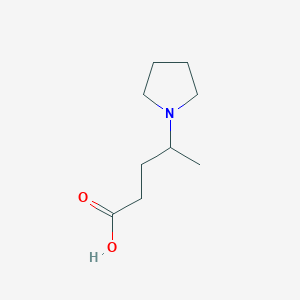

4-Pyrrolidin-1-yl-pentanoic acid is a chemical compound characterized by a five-membered pyrrolidine ring attached to a pentanoic acid chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-1-yl-pentanoic acid typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring. One common method involves the reaction of pyrrolidine with a suitable pentanoic acid derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

化学反応の分析

Types of Reactions: 4-Pyrrolidin-1-yl-pentanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

科学的研究の応用

Biochemical Research

4-Pyrrolidin-1-yl-pentanoic acid is utilized as a biochemical tool in proteomics and metabolic studies. Its ability to interact with various biological targets makes it valuable for exploring cellular mechanisms and pathways. Notably, it has been involved in studies examining its binding affinity with receptors and enzymes, which are crucial for understanding its role in biological systems.

Key Applications:

- Proteomics: Used to investigate protein interactions and functions.

- Metabolic Studies: Helps in understanding metabolic pathways and enzyme activities.

Pharmaceutical Development

Research indicates that 4-PPA may possess various pharmacological properties, making it a candidate for drug development. Its structural features allow for modifications that could enhance its therapeutic efficacy.

Potential Therapeutic Uses:

- Neurological Disorders: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine transporters.

- Anti-inflammatory Agents: Explored for potential anti-inflammatory properties through its interactions with specific biological targets.

Biological Activities

The compound exhibits several biological activities that are currently under investigation:

- Dopamine Transporter Inhibition: Studies have shown that derivatives of 4-PPA can inhibit dopamine transporters more effectively than some known drugs, suggesting potential applications in treating conditions like ADHD or substance use disorders .

- Selective Binding Profiles: Research indicates that certain analogs of 4-PPA show selective inhibition of neurotransmitter uptake, which could lead to the development of targeted therapies with fewer side effects .

Case Studies and Research Findings

Several studies have documented the synthesis and biological characterization of this compound and its derivatives:

作用機序

The mechanism of action of 4-Pyrrolidin-1-yl-pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Pyrrolidine: A simpler compound with a similar ring structure but lacking the pentanoic acid chain.

Pyrrolidinone: Contains a similar ring structure with a ketone functional group.

Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.

Uniqueness: 4-Pyrrolidin-1-yl-pentanoic acid is unique due to its combination of the pyrrolidine ring and the pentanoic acid chain, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler or structurally different compounds .

生物活性

4-Pyrrolidin-1-yl-pentanoic acid (4-PPA) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications of 4-PPA, supported by research findings and case studies.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring attached to a pentanoic acid chain. This structure allows for various interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Interactions with Biomolecules

4-PPA has been shown to interact with enzymes and proteins, influencing their activity and function. The compound's pyrrolidine ring facilitates binding interactions that can modulate cellular signaling pathways, gene expression, and metabolic processes.

Enzyme Inhibition

Research indicates that 4-PPA may act as an inhibitor for specific enzymes, which can be crucial in regulating metabolic pathways. For instance, studies have demonstrated its potential to inhibit enzymes involved in neurotransmitter metabolism, suggesting implications for neurological disorders.

Cellular Effects

Modulation of Cellular Processes

4-PPA influences several cellular processes by altering cell signaling pathways. It has been observed to enhance enzyme activity at lower doses while potentially exhibiting inhibitory effects at higher concentrations.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective properties of 4-PPA found that it could reduce oxidative stress in neuronal cells. The compound was shown to upregulate antioxidant enzymes, providing a protective effect against neurodegeneration.

Molecular Mechanisms

Binding Interactions

At the molecular level, 4-PPA exerts its effects through specific binding interactions with target biomolecules. These interactions can lead to either activation or inhibition of enzymatic activity, thereby influencing various metabolic pathways.

Transport and Distribution

The transport mechanisms of 4-PPA within cells involve specific transporters that facilitate its distribution to target sites. Understanding these mechanisms is critical for optimizing its therapeutic efficacy.

Metabolic Pathways

4-PPA participates in several metabolic pathways, interacting with key enzymes and cofactors that influence metabolic flux. Its role in these pathways highlights its potential impact on overall cellular metabolism and homeostasis.

Therapeutic Applications

Potential Uses in Medicine

Given its biological activities, 4-PPA is being explored for various therapeutic applications, including:

- Neurological Disorders: Its ability to modulate neurotransmitter levels positions it as a candidate for treating conditions like depression and anxiety.

- Antimicrobial Activity: Preliminary studies suggest that 4-PPA exhibits antimicrobial properties, making it a potential agent against bacterial infections.

- Cancer Research: Investigations into its effects on cancer cell lines indicate that 4-PPA may inhibit tumor growth through apoptosis induction.

Summary of Research Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor of neurotransmitter-metabolizing enzymes | |

| Neuroprotective Effects | Reduces oxidative stress; upregulates antioxidant enzymes | |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains | |

| Cancer Cell Lines | Induces apoptosis in tumor cells |

特性

IUPAC Name |

4-pyrrolidin-1-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVUMCJLQKMUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。